2,3-Bis(trifluoromethyl)benzoic acid
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Overview
Description
2,3-Bis(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of benzoic acid using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific conditions . Another approach involves the use of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF3) in the presence of a base .
Industrial Production Methods: Industrial production of 2,3-Bis(trifluoromethyl)benzoic acid often employs scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups, although this is less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3-Bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Bis(trifluoromethyl)benzoic acid exerts its effects is primarily through its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins and enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 2,3-Bis(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2,6-Bis(trifluoromethyl)benzoic acid and 3,5-Bis(trifluoromethyl)benzoic acid, the 2,3-isomer exhibits distinct chemical behavior and applications .
Properties
IUPAC Name |
2,3-bis(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)5-3-1-2-4(7(16)17)6(5)9(13,14)15/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJRJAOQYVMWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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